4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine
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Overview
Description
4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 4 and 6, and an oxan-3-ylmethyl group attached to the nitrogen at position 2. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of Methyl Groups: The methyl groups at positions 4 and 6 can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrimidine derivative with an oxan-3-ylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-pyrimidinamine: Lacks the oxan-3-ylmethyl group, making it less versatile in certain chemical reactions.
4,6-dimethyl-N-phenylpyrimidin-2-amine: Contains a phenyl group instead of the oxan-3-ylmethyl group, leading to different chemical and biological properties.
Uniqueness
4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is unique due to the presence of the oxan-3-ylmethyl group, which enhances its reactivity and potential biological activities. This structural feature allows for a broader range of chemical modifications and applications in various fields.
Biological Activity
4,6-Dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by its unique structure that includes two methyl groups at positions 4 and 6 and an oxan-3-ylmethyl group attached to the nitrogen at position 2. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antiviral properties, as well as its applications in drug development and agrochemicals .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉N₃O |
Molecular Weight | 221.30 g/mol |
CAS Number | 1182995-84-1 |
Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, which can lead to antimicrobial effects. The presence of the oxan-3-ylmethyl group enhances its reactivity, allowing for various modifications that can affect its biological properties .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), an essential enzyme for bacterial DNA synthesis .
Case Studies
- Antiviral Activity : A study explored the antiviral potential of pyrimidine derivatives against various viruses. The results indicated that modifications at the nitrogen positions could enhance activity against viral replication pathways.
- Anticancer Activity : Another investigation focused on the potential of pyrimidine compounds in inhibiting cancer cell proliferation. The findings suggested that structural variations, including the introduction of oxan groups, could significantly affect cytotoxicity against specific cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrimidine derivatives:
Compound | Key Features | Biological Activity |
---|---|---|
4,6-Dimethyl-2-pyrimidinamine | Lacks oxan group | Lower versatility in reactions |
4,6-Dimethyl-N-phenylpyrimidin-2-amine | Contains a phenyl group | Different chemical properties |
4,6-Dimethyl-N-[oxan-3-yloxy]pyrimidin | Similar structure but with an ether linkage | Potentially different biological effects |
The presence of the oxan group in this compound enhances its biological activity and reactivity compared to other similar compounds .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Structural Optimization : Exploring modifications to enhance potency and selectivity for specific biological targets.
Properties
IUPAC Name |
4,6-dimethyl-N-(oxan-3-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-6-10(2)15-12(14-9)13-7-11-4-3-5-16-8-11/h6,11H,3-5,7-8H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZXLXOPLCIHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2CCCOC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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